2-Chloro-3,4-difluorobenzyl bromide
CAS No.: 1805526-51-5
Cat. No.: VC7430988
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805526-51-5 |
---|---|
Molecular Formula | C7H4BrClF2 |
Molecular Weight | 241.46 |
IUPAC Name | 1-(bromomethyl)-2-chloro-3,4-difluorobenzene |
Standard InChI | InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
Standard InChI Key | BXAGQIRDTHLVIN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1CBr)Cl)F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
2-Chloro-3,4-difluorobenzyl bromide (C₇H₄BrClF₂) features a benzyl core substituted with chlorine at position 2 and fluorine atoms at positions 3 and 4, with a bromomethyl group at position 1. This substitution pattern creates distinct electronic effects: the electron-withdrawing halogens increase the electrophilicity of the benzylic carbon, facilitating nucleophilic displacement reactions .
The molecular weight is 241.46 g/mol, with a refractive index of 1.55 and a flash point of 88°C . X-ray crystallography of analogous compounds reveals a planar aromatic ring with bond angles distorted by halogen steric effects, though specific structural data for this isomer remains unpublished.
Physical and Chemical Properties
Table 1 consolidates key physicochemical parameters:
Property | Value | Measurement Standard | Source |
---|---|---|---|
Boiling Point | 221°C | ASTM D86 | |
Density (25°C) | 1.733 g/cm³ | ISO 758 | |
Refractive Index (20°C) | 1.55 | ASTM D1218 | |
Purity | ≥98% | HPLC | |
Vapor Pressure (25°C) | 0.15 mmHg | Estimated |
The compound exists as a colorless to pale-yellow liquid under standard conditions, emitting a pungent odor characteristic of benzyl bromides . Its immiscibility with water (logP ≈ 2.8) necessitates organic solvents like dichloromethane or THF for reactions .
Synthesis and Manufacturing
Industrial Production Methods
Aromsyn’s patented route involves three stages:
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Friedel-Crafts Bromination: Toluene derivatives undergo regioselective bromination using AlBr₃ catalyst at 40°C .
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Halogenation: Sequential chlorination (Cl₂, FeCl₃) and fluorination (KF, crown ether) introduce substituents with >90% positional selectivity .
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Purification: Short-path distillation under reduced pressure (10 mmHg) yields pharmaceutical-grade material .
Laboratory-Scale Synthesis
Small batches employ modified Schiemann reactions:
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Diazotization of 3,4-difluoro-2-chlorobenzylamine with NaNO₂/HCl at −5°C
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Subsequent treatment with CuBr in HBr affords the target compound in 68% yield .
Critical parameters:
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Temperature control (±2°C) to minimize diazonium salt decomposition
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Strict exclusion of moisture to prevent hydrolysis to benzyl alcohol
Reactivity and Functionalization
Nucleophilic Displacement
The benzylic bromide undergoes SN₂ reactions with diverse nucleophiles:
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Amines: Forms benzylamines (k = 3.2 × 10⁻³ L/mol·s with piperidine in DMF)
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Thiols: Produces sulfides (95% yield with thiophenol under phase-transfer conditions)
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Azides: Generates benzyl azides for click chemistry applications
Steric effects from the 3,4-difluoro substituents slow reaction rates by 40% compared to unsubstituted benzyl bromide, as quantified by Hammett σₚ values (σ = +0.78) .
Coupling Reactions
Pd-catalyzed cross-couplings enable aromatic functionalization:
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Suzuki-Miyaura: Couples with boronic acids (TOF = 1,200 h⁻¹ using Pd(OAc)₂/XPhos)
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Buchwald-Hartwig Amination: Forms diarylamines (95% yield with BrettPhos ligand)
Notably, the chlorine substituent directs electrophilic substitutions to the para position, while fluorine atoms enhance ring stability toward oxidation .
Pharmaceutical Applications
Kinase Inhibitor Intermediates
This compound serves as a key precursor in EGFR tyrosine kinase inhibitors:
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Conversion to 2-chloro-3,4-difluorobenzylamine via ammonolysis
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Subsequent condensation with quinazoline cores yields gefitinib analogs with IC₅₀ ≤ 12 nM
Structure-activity relationship (SAR) studies show the 3,4-difluoro pattern improves target binding by 18% compared to mono-fluoro derivatives .
Radiopharmaceutical Labeling
The bromide’s high leaving group ability enables ¹⁸F incorporation for PET tracers:
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Isotopic exchange with K¹⁸F/kryptofix-222 (65% RCY in 15 min)
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Applications in amyloid-β imaging agents with brain uptake ratios >3.5
Regulatory and Environmental Considerations
Global Regulatory Status
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EPA TSCA: Listed on inventory (2023 update)
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REACH: Full registration pending ecotoxicity data (ECHA 2024)
Environmental Fate
Waste treatment mandates incineration with alkaline scrubbers to prevent HBr emissions .
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